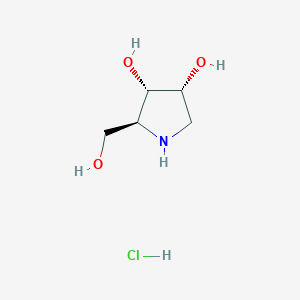
(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride”, also known as “PMD”, is a significant compound in the biomedical field . Its complex molecular structure plays a crucial role in the development of pharmaceuticals aimed at combating various afflictions . Particularly in diabetes treatment, PMD’s potent glucosidase inhibition shows exceptional potential for regulating blood glucose levels . Moreover, it has shown promise as an anti-proliferative agent, making it a potential avenue for tackling certain cancer variants .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride” are not fully detailed in the available resources. It is known that its molecular formula is C5H12ClNO3 and its molecular weight is 169.61.科学的研究の応用
Anticancer Activity
The compound and its derivatives, such as those mentioned as pyrrolidine 3,4-diol derivatives, have been synthesized and evaluated for their anticancer activity. Particularly, certain derivatives demonstrated notable antiproliferative effects on pancreatic cancer cell lines (Steimer et al., 2014).
Glycosidase Inhibition
Some derivatives of this compound, specifically those related to 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, have been synthesized and shown to possess inhibitory activities towards various glycosidases. These activities are significant as they can influence biological processes and potentially lead to therapeutic applications (Popowycz et al., 2004).
Chemo-enzymatic Synthesis and Tuberculosis Treatment
The compound, also referred to as 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), and its enantiomer LAB, have been synthesized using a chemo-enzymatic strategy. This process led to the creation of various derivatives with diverse inhibitory profiles against glycosidases and other biological targets. Interestingly, some derivatives showed activity in inhibiting the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Concia et al., 2013).
Synthesis of Antibiotics
Research has demonstrated the synthesis of both enantiomers of the antibiotic anisomycin starting from variants of this compound, indicating its utility as a precursor in synthesizing complex bioactive molecules, such as antibiotics (Kaden et al., 2005).
DNA and RNA Interactions
The compound and its derivatives have been used to create modified oligodeoxynucleotides (ODN) that form intercalating nucleic acids (INAs). These modified ODNs have been studied for their interactions with DNA and RNA, revealing their potential for influencing nucleic acid structures and functions (Filichev & Pedersen, 2003).
将来の方向性
“(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride” shows promise in the realm of diabetes treatment and as an anti-proliferative agent . This suggests that future research could focus on these areas, potentially leading to the development of new therapeutic strategies for diabetes and certain types of cancer.
特性
IUPAC Name |
(2S,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVJCJRMKIVLJ-VEGRVEBRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](N1)CO)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

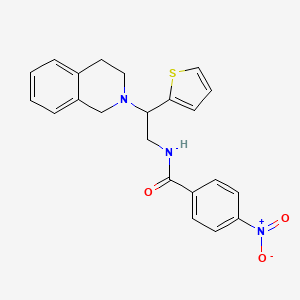
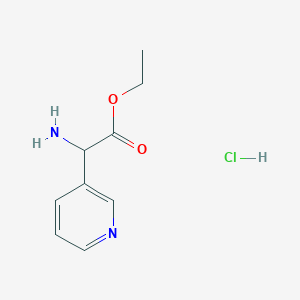
![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2423259.png)

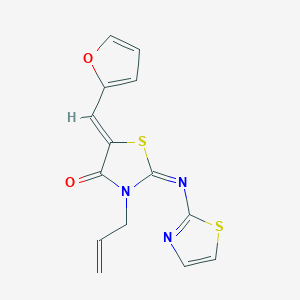
![2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2423263.png)
![N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2423264.png)



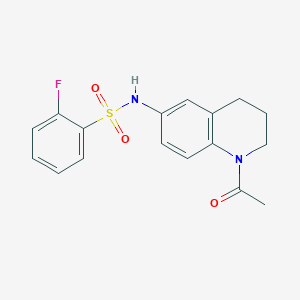
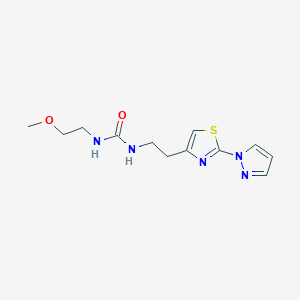
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)